molecular formula C9H4ClFN2O2 B8131737 1-Chloro-4-fluoro-6-nitroisoquinoline

1-Chloro-4-fluoro-6-nitroisoquinoline

Cat. No. B8131737
M. Wt: 226.59 g/mol
InChI Key: DTZXAVNJIULHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-fluoro-6-nitroisoquinoline is a useful research compound. Its molecular formula is C9H4ClFN2O2 and its molecular weight is 226.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Effects in Cancer Cells : Fluorine and chlorine substituted derivatives of indenoisoquinolines, which are structurally related to 1-Chloro-4-fluoro-6-nitroisoquinoline, have shown antiproliferative effects on cancer cells. These compounds retain their effectiveness while minimizing safety risks, indicating their potential in cancer therapy (Beck et al., 2015).

  • Potential as Antineoplastic Agents : Certain derivatives like 1-Chloromethyl-5-nitroisoquinoline exhibit potential as antineoplastic agents. They work by reversing electron transfer reactions in the isoquinoline series, which could be beneficial in cancer treatment (Vanelle et al., 1994).

  • Use in Detecting Hypoxia in Tumor Models : The selective conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions could be used for detecting hypoxia in tumor models. This application could also extend to profiling one-electron reductases in cell culture and biopsy samples (Rajapakse et al., 2013).

  • Antibacterial Properties : Novel derivatives of 7-haloanilino-8-nitrofluoroquinolones, which are structurally similar to this compound, have shown promising antibacterial properties against both standard and resistant gram-positive strains. Especially, certain chloro and fluoro aniline derivatives are effective against resistant strains of Staphylococcus aureus (Al-Hiari et al., 2011).

  • Synthesis of Antimalarial Drugs : The synthesis of antimalarial drugs like 5-fluoroprimaquine involves intermediates structurally related to this compound. These intermediates are crucial for the development of effective antimalarial therapies (O’Neill et al., 1998).

  • Catalysts in Chemical Synthesis : Isoquinoline derivatives, including novel compounds synthesized using 1-chloro-5-nitroisoquinoline, have been explored as acyl transfer catalysts. These catalysts can play a significant role in various chemical synthesis processes (Chen Pei-ran, 2008).

  • Topoisomerase I Inhibitors in Cancer Therapy : Chlorinated and fluorinated 7-azaindenoisoquinolines, closely related to this compound, have shown high topoisomerase I inhibitory activities and potent cytotoxicities in human cancer cell cultures. This highlights their potential application in cancer therapy (Elsayed et al., 2017).

properties

IUPAC Name

1-chloro-4-fluoro-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFN2O2/c10-9-6-2-1-5(13(14)15)3-7(6)8(11)4-12-9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZXAVNJIULHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To Intermediate 3E (8.8 g, 36.0 mmol) was added phosphoryl trichloride (59.3 mL, 648 mmol). The suspension was heated at 115° C. for 1.0 h. Solvent was removed under high vacuum. The residue was diluted with EtOAc, washed with sat. sodium bicarbonate, brine and dried over sodium sulfate. After evaporation of solvent, the crude product was dissolved in a small amount of chloroform and charged to a 120 g silica gel cartridge which was eluted with 2% EtOAc in hexanes for 6 min, then a 15 min gradient from 2% to 25% EtOAc in hexanes. The desired fractions were combined and concentrated to give Intermediate 3F (8.5 g, 37.5 mmol, 104% yield) as a slightly yellow solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.01 (s, 1H) 8.46-8.56 (m, 2H) 8.34 (s, 1H); 19F NMR (376 MHz, chloroform-d) δ ppm −136.54 (s, 1F); MS (ESI) m/z: (M+H)+ 227.1.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step One
Yield
104%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.